4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid
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Overview
Description
4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanopyrimidine and cyclopropylamine.
Ether Linkage Formation: The pyrimidine derivative is then reacted with 4-hydroxybenzoic acid under conditions that promote ether bond formation, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Final Acidification: The resulting product is then acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((6-Cyclopropylpyrimidin-4-yl)oxy)benzoic acid:
4-(Octyloxy)benzoic acid: Similar in having an ether linkage but differs in the alkyl chain length and applications.
4,4’-Oxybis(benzoic acid): Similar in having an ether linkage but differs in having two benzoic acid moieties.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring and a benzoic acid moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C14H12N2O3/c17-14(18)10-3-5-11(6-4-10)19-13-7-12(9-1-2-9)15-8-16-13/h3-9H,1-2H2,(H,17,18) |
InChI Key |
JMEVVBDHQVPYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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